fMLPL
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Overview
Description
Formyl-methionine-leucine-phenylalanine-lysine (fMLPL) is a synthetic peptide that mimics the structure of naturally occurring formyl peptides. These peptides are known for their role in the immune system, particularly in the chemotaxis of neutrophils, which are a type of white blood cell. Formyl peptides are released by bacteria and serve as signals to attract immune cells to sites of infection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formyl-methionine-leucine-phenylalanine-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of formyl-methionine-leucine-phenylalanine-lysine follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Formyl-methionine-leucine-phenylalanine-lysine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR) setup.
Major Products
The major products of these reactions include oxidized or reduced forms of the peptide, as well as peptides with substituted amino acids, which can alter their biological activity.
Scientific Research Applications
Formyl-methionine-leucine-phenylalanine-lysine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Serves as a chemoattractant in studies of neutrophil chemotaxis and immune response.
Medicine: Investigated for its potential role in modulating immune responses and as a therapeutic agent in inflammatory diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis.
Mechanism of Action
Formyl-methionine-leucine-phenylalanine-lysine exerts its effects by binding to formyl peptide receptors (FPRs) on the surface of neutrophils. This binding activates G protein-coupled receptor (GPCR) signaling pathways, leading to the activation of intracellular signaling cascades. These cascades result in the reorganization of the cytoskeleton, chemotaxis, and the production of reactive oxygen species (ROS), which are crucial for the immune response to bacterial infections .
Comparison with Similar Compounds
Formyl-methionine-leucine-phenylalanine-lysine can be compared to other formyl peptides, such as:
Formyl-methionine-leucine-phenylalanine (fMLP): A shorter peptide with similar chemotactic properties.
Formyl-methionine-leucine-phenylalanine-tyrosine (fMLPY): Another variant with a different amino acid sequence.
Uniqueness
Formyl-methionine-leucine-phenylalanine-lysine is unique due to its specific amino acid sequence, which may confer distinct binding affinities and biological activities compared to other formyl peptides. Its longer chain length and the presence of lysine may also influence its stability and interaction with receptors.
Properties
CAS No. |
81213-55-0 |
---|---|
Molecular Formula |
C27H43N5O6S |
Molecular Weight |
565.7 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C27H43N5O6S/c1-18(2)15-22(31-25(35)21(30-17-33)12-14-39-3)26(36)32-23(16-19-9-5-4-6-10-19)24(34)29-13-8-7-11-20(28)27(37)38/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,34)(H,30,33)(H,31,35)(H,32,36)(H,37,38)/t20-,21-,22-,23-/m0/s1 |
InChI Key |
ZKIYNMGMEVRJAH-MLCQCVOFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)[C@H](CCSC)NC=O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCCCCC(C(=O)O)N)NC(=O)C(CCSC)NC=O |
Origin of Product |
United States |
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